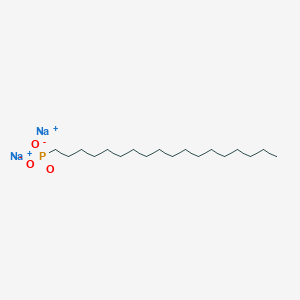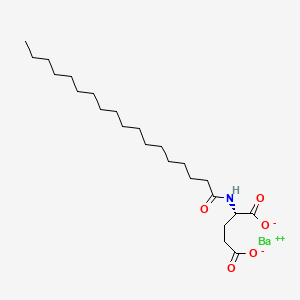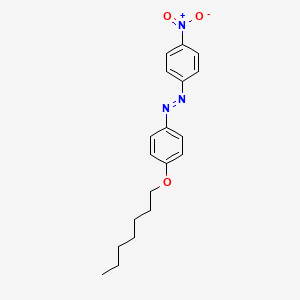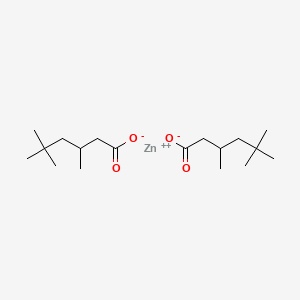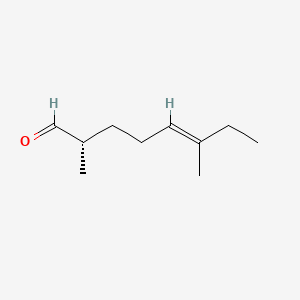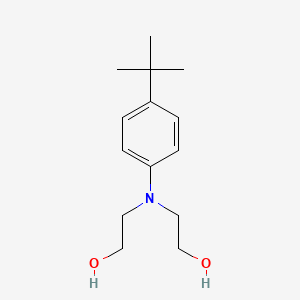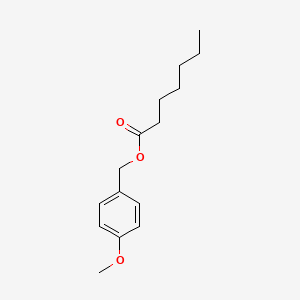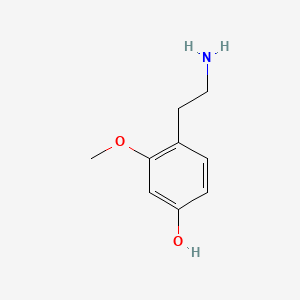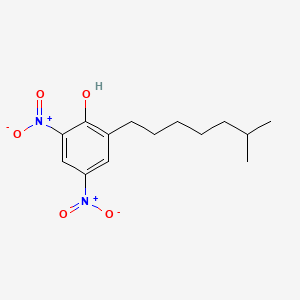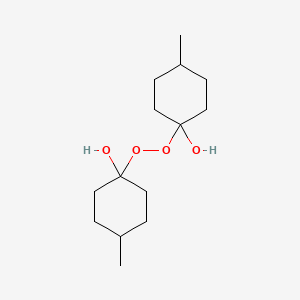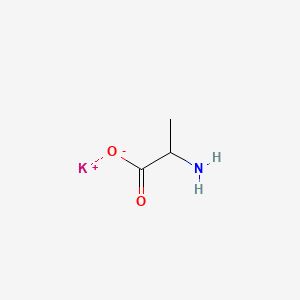
Potassium DL-alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium DL-alaninate is a compound derived from alanine, an amino acid, and potassium. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound exists in different phases depending on the concentration and conditions, making it a versatile substance in various fields .
Vorbereitungsmethoden
Potassium DL-alaninate can be synthesized through the reaction of alanine with potassium hydroxide. The reaction typically involves dissolving alanine in water and then adding potassium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. Industrial production methods may involve more sophisticated techniques to ensure purity and yield .
Analyse Chemischer Reaktionen
Potassium DL-alaninate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases.
Wissenschaftliche Forschungsanwendungen
Potassium DL-alaninate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is studied for its interactions with biological molecules and its potential use in drug delivery systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of detergents, cosmetics, and other household products due to its surfactant properties
Wirkmechanismus
The mechanism of action of potassium DL-alaninate involves its ability to interact with various molecular targets. It can form micelles in aqueous solutions, which can encapsulate other molecules. This property is particularly useful in drug delivery systems, where the compound can help transport therapeutic agents to specific targets in the body. The pathways involved include interactions with cell membranes and other biological structures .
Vergleich Mit ähnlichen Verbindungen
Potassium DL-alaninate can be compared with other similar compounds such as:
Potassium N-dodecanoyl-DL-alaninate: Similar in structure but with a longer carbon chain.
Potassium N-dodecanoyl-DL-serinate: Similar but derived from serine instead of alanine.
Disodium N-dodecanoyl-DL-aspartate: Similar but with sodium instead of potassium and derived from aspartic acid.
Potassium N-dodecanoyl-glycinate: Similar but derived from glycine
These compounds share similar surfactant properties but differ in their specific applications and effectiveness based on their molecular structure.
Eigenschaften
CAS-Nummer |
93893-38-0 |
|---|---|
Molekularformel |
C3H6KNO2 |
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
potassium;2-aminopropanoate |
InChI |
InChI=1S/C3H7NO2.K/c1-2(4)3(5)6;/h2H,4H2,1H3,(H,5,6);/q;+1/p-1 |
InChI-Schlüssel |
UJLZCNZPJMYEKF-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C(=O)[O-])N.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



